Tiagabine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiagabine-d4 (hydrochloride) is a deuterated form of Tiagabine hydrochloride, which is a potent and selective gamma-aminobutyric acid (GABA) reuptake inhibitor. This compound is primarily used as an anticonvulsant agent for the treatment of epilepsy and other seizure disorders . The deuterated version, Tiagabine-d4 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolism of Tiagabine due to its stable isotopic labeling .
Preparation Methods
The synthesis of Tiagabine-d4 (hydrochloride) involves several steps, starting from the preparation of the deuterated intermediate compounds. The general synthetic route includes the following steps :
Preparation of Deuterated Intermediates: The initial step involves the synthesis of deuterated thiophene derivatives.
Formation of the Core Structure: The deuterated intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the core structure of Tiagabine-d4.
Hydrochloride Formation: The final step involves the conversion of the core structure into its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods for Tiagabine-d4 (hydrochloride) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Tiagabine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Tiagabine-d4 (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tiagabine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Due to its deuterated nature, it is used to study the pharmacokinetics and metabolic pathways of Tiagabine in vivo and in vitro.
Neuroscience Research: It is employed in neuroscience research to investigate the role of GABA reuptake inhibition in various neurological disorders.
Drug Development: Tiagabine-d4 (hydrochloride) is used in the development of new anticonvulsant drugs and to understand the structure-activity relationship of GABA reuptake inhibitors.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Tiagabine levels in biological samples.
Mechanism of Action
The mechanism of action of Tiagabine-d4 (hydrochloride) involves the inhibition of GABA reuptake into presynaptic neurons. By blocking the GABA transporter, it increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This action helps to stabilize neuronal firing and prevent seizures. The primary molecular target of Tiagabine-d4 (hydrochloride) is the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft .
Comparison with Similar Compounds
Tiagabine-d4 (hydrochloride) can be compared with other GABA reuptake inhibitors, such as:
Gabapentin: A GABA analog that does not inhibit GABA reuptake but modulates GABAergic activity through other pathways.
The uniqueness of Tiagabine-d4 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications due to its stable isotopic labeling .
Properties
Molecular Formula |
C20H26ClNO2S2 |
---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,4,5,6-tetradeuteriopiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/i3D,5D,9D,13D; |
InChI Key |
YUKARLAABCGMCN-NAQLQRQHSA-N |
Isomeric SMILES |
[2H]C1C(C(C(N(C1[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)[2H])C(=O)O)[2H].Cl |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.